The compound belongs to the class of oxetanes, which are characterized by their four-membered cyclic ether structure. Oxetanes are recognized for their potential as pharmacophores due to their unique chemical properties and biological activities. They are often utilized in drug discovery and development due to their ability to enhance the pharmacokinetic profiles of drug candidates .
The synthesis of Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- typically involves multi-step organic reactions. While specific synthetic pathways for this particular compound are not detailed in the available literature, general methods for synthesizing oxetanes include:
Parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity during synthesis.
The molecular structure of Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- can be analyzed based on its components:
The bond lengths and angles within the oxetane ring are critical for understanding its stability and reactivity. For instance, typical bond angles in oxetanes deviate from ideal tetrahedral angles due to ring strain, which can affect chemical behavior .
Oxetanes are known to participate in various chemical reactions:
These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for compounds containing oxetane rings often involves their interaction with biological targets. The unique structural features allow these compounds to fit into enzyme active sites or bind to receptors effectively.
For example, oxetanes have been shown to exhibit biological activities such as antifungal and antiviral effects, likely due to their ability to disrupt cellular processes or inhibit key enzymes involved in pathogen metabolism . The specific interactions depend on the substituents attached to the oxetane ring and their spatial orientation.
The physical and chemical properties of Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- include:
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide detailed insights into these properties.
Oxetane-containing compounds are gaining attention in various scientific applications:
Research continues into expanding the applications of oxetanes across different fields due to their versatility and potential benefits in enhancing biological activity .
3,3-Disubstituted oxetanes represent an emerging class of synthetically versatile scaffolds in medicinal chemistry and drug discovery. The specific compound 3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane (CAS: 860815-31-2) exemplifies this trend, combining a strained oxetane core with a bromoaryl-functionalized alkyl chain. Its molecular structure features a 3-ethyloxetane unit substituted at the 3-position with a [[6-(4-bromophenoxy)hexyl]oxy]methyl moiety, yielding the formula C₁₈H₂₇BrO₂ and a molecular weight of 355.31 g/mol [2] [4]. This section delineates its structural classification, synthetic utility, biological context, and position within broader oxetane research.
This compound belongs to the 3,3-disubstituted oxetane family, characterized by geminal substituents at the C3 position of the strained four-membered oxetane ring. The 3-ethyl group provides steric bulk and modulates electron density, while the oxygen-rich -[[6-(4-bromophenoxy)hexyl]oxy]methyl chain introduces:
The oxetane’s ~106 kJ·mol⁻¹ ring strain and sp³-hybridized oxygen create a strong hydrogen-bond acceptor profile, potentially mimicking carbonyl groups in bioactive molecules [1] [5]. Table 1 summarizes key physicochemical properties.
Table 1: Physicochemical Properties of 3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane
Property | Value | Source |
---|---|---|
CAS Number | 860815-31-2 | [2] |
Molecular Formula | C₁₈H₂₇BrO₂ | [2] [4] |
Molecular Weight | 355.31 g/mol | [4] |
Purity | ≥98% (HPLC) | [2] |
SMILES | CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br | [2] |
This bromo-functionalized oxetane serves as a key building block in organic synthesis:
Synthetic methodologies developed for analogous 3,3-disubstituted oxetanes, such as hydroboration-oxidation or phosphonium salt-mediated cyclizations, underpin its preparation [1]. Its design aligns with strategies to replace carbonyl groups with oxetanes in kinase inhibitors, leveraging their similar H-bond acceptor profiles but superior pharmacokinetic properties [1] [5].
Though direct biological data for this specific compound is limited in the provided sources, oxetanes are established in bioactive molecules:
The bromophenyl moiety in this compound suggests potential for target-directed modifications, particularly in oncology or immunology where bromoaryl derivatives serve as covalent warheads or linker components.
This molecule exemplifies efforts to expand oxetane diversity beyond simple 3-monosubstituted variants. Its structure combines:
Table 2 contextualizes its availability and relevance within commercial and research chemical spaces:
Table 2: Commercial and Research Context of Select Oxetanes
Compound Name | CAS Number | Role/Application | Availability/Cost |
---|---|---|---|
3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane | 860815-31-2 | Synthetic intermediate | $5,182.90/10g [2] |
3-[[(6-Bromohexyl)oxy]methyl]-3-ethyloxetane | 355805-32-2 | Alkylating agent precursor | Limited commercial [6] |
3-Ethyl-3-methyloxetane | 35737-67-8 | Basic oxetane scaffold | Research use [8] |
GS-9876 (lanraplenib) | N/A | Clinical-stage SYK inhibitor | N/A [1] |
Its exploration aligns with medicinal chemistry goals to leverage oxetane stereoelectronics—high H-bond acceptor strength (competitive with ketones) and low steric footprint—for novel drug design [1] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2